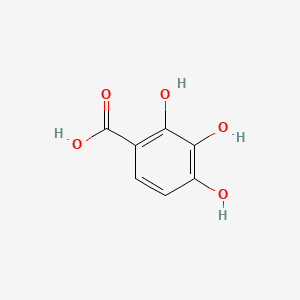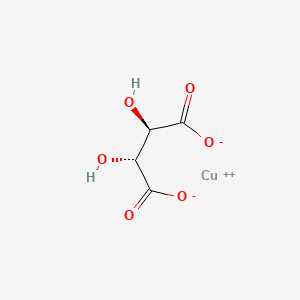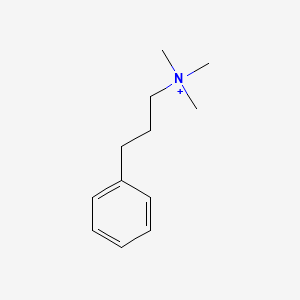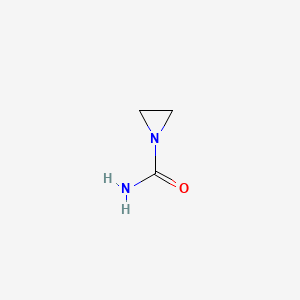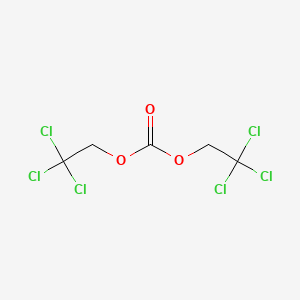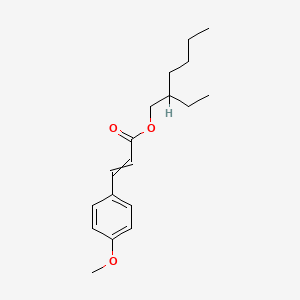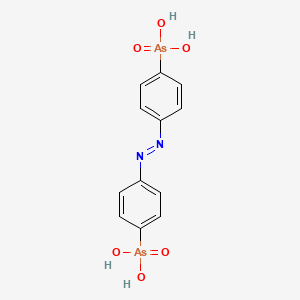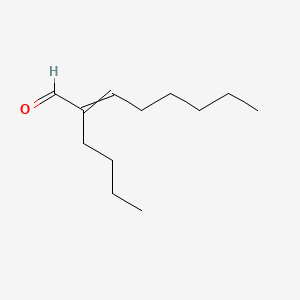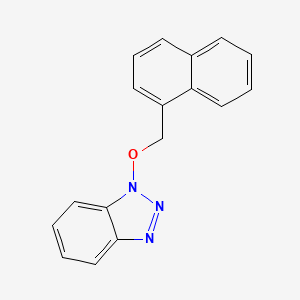![molecular formula C23H27N7O8 B1216721 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid CAS No. 37854-44-7](/img/structure/B1216721.png)
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is a compound that combines histidine, an essential amino acid, with riboflavin, also known as vitamin B2. This compound is of interest due to its potential biological and chemical properties, which may have applications in various fields such as medicine, biochemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid typically involves the coupling of histidine with riboflavin. This can be achieved through peptide bond formation using coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the stability of both reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness. The fermentation process is followed by purification steps, including chromatography and crystallization, to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The riboflavin moiety can be oxidized to form lumichrome and lumiflavin under certain conditions.
Reduction: The compound can be reduced to form dihydroriboflavin.
Substitution: The histidine part can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the histidine moiety.
Major Products
Oxidation: Lumichrome and lumiflavin.
Reduction: Dihydroriboflavin.
Substitution: Various substituted histidylriboflavin derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and the reactivity of riboflavin derivatives.
Biology: Investigated for its role in enzymatic reactions involving flavoproteins.
Industry: Used in the development of biosensors and as a component in nutritional supplements.
Wirkmechanismus
The mechanism of action of 2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: Acts as a cofactor for flavoproteins, facilitating redox reactions.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in biological systems.
Signal Transduction: May influence cellular signaling pathways through its interaction with histidine kinases and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidylflavin: Similar structure but lacks the riboflavin moiety.
Riboflavin-5’-phosphate: A phosphorylated form of riboflavin with different biochemical properties.
Flavin Mononucleotide (FMN): Another riboflavin derivative with distinct functions in biological systems.
Uniqueness
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid is unique due to its combined properties of histidine and riboflavin, making it a versatile compound with potential applications in various fields. Its ability to participate in both peptide and flavin-related reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
37854-44-7 |
|---|---|
Molekularformel |
C23H27N7O8 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
2-amino-3-[1-[[7-methyl-2,4-dioxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-8-yl]methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C23H27N7O8/c1-10-2-14-15(3-11(10)5-29-6-12(25-9-29)4-13(24)22(36)37)30(7-16(32)19(34)17(33)8-31)20-18(26-14)21(35)28-23(38)27-20/h2-3,6,9,13,16-17,19,31-34H,4-5,7-8,24H2,1H3,(H,36,37)(H,28,35,38) |
InChI-Schlüssel |
YSPJESWTPGIKKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O |
Kanonische SMILES |
CC1=CC2=C(C=C1CN3C=C(N=C3)CC(C(=O)O)N)N(C4=NC(=O)NC(=O)C4=N2)CC(C(C(CO)O)O)O |
Synonyme |
8 alpha-(N(3)-histidyl)riboflavin N(3)-histidylriboflavin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




